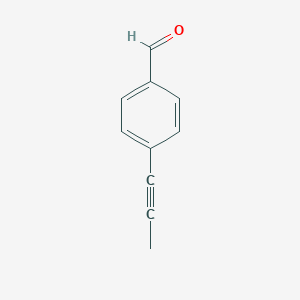

4-(Prop-1-yn-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-prop-1-ynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXIWRKYHHMITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479293 | |

| Record name | 4-(Prop-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172508-29-1 | |

| Record name | 4-(Prop-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Reactivity Landscape of 4-(Prop-1-ynyl)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 4-(prop-1-ynyl)benzaldehyde, a versatile bifunctional molecule. By examining the electronic influence of the prop-1-ynyl substituent, this document offers field-proven insights into the molecule's behavior in key organic transformations. Detailed discussions on its synthesis, electronic properties, and expected reactivity in nucleophilic addition, oxidation, reduction, and olefination reactions are presented. Furthermore, this guide includes detailed, self-validating experimental protocols, data presentation tables, and mechanistic diagrams to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: A Molecule of Dichotomous Functionality

4-(Prop-1-ynyl)benzaldehyde stands as a molecule of significant interest in contemporary organic synthesis due to its possession of two distinct and highly reactive functional groups: a terminal alkyne and an aromatic aldehyde. This unique structural arrangement opens avenues for sequential and orthogonal chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures, including pharmaceuticals, functional materials, and molecular probes.

The reactivity of the aldehyde group is intricately linked to the electronic nature of the prop-1-ynyl substituent. Understanding this relationship is paramount for predicting and controlling the outcomes of chemical reactions, thereby enabling rational molecular design. This guide will dissect the electronic properties of the prop-1-ynyl group and its subsequent influence on the electrophilicity of the aldehyde's carbonyl carbon.

Synthesis of 4-(Prop-1-ynyl)benzaldehyde: The Sonogashira Approach

The most direct and efficient method for the synthesis of 4-(prop-1-ynyl)benzaldehyde is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction provides a reliable means of forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2]

Causality Behind Experimental Choices

The choice of a 4-halobenzaldehyde as the starting material is critical. While both 4-iodobenzaldehyde and 4-bromobenzaldehyde can be used, 4-iodobenzaldehyde generally exhibits higher reactivity in the Sonogashira coupling, often leading to shorter reaction times and higher yields. Propyne, a gas at room temperature, can be challenging to handle. A convenient alternative is to generate it in situ or use a commercially available solution in a suitable solvent.[3] The catalytic system typically comprises a palladium(0) source, a copper(I) co-catalyst, and a phosphine ligand in the presence of a suitable base.

Experimental Protocol: Sonogashira Coupling

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Iodobenzaldehyde | 232.02 | 2.32 g | 10.0 |

| Propyne (in THF) | 40.06 | As required | ~20.0 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg | 0.2 (2 mol%) |

| Copper(I) iodide (CuI) | 190.45 | 38 mg | 0.2 (2 mol%) |

| Triethylamine (Et₃N) | 101.19 | 4.2 mL | 30.0 |

| Tetrahydrofuran (THF) | - | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzaldehyde (2.32 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous THF (30 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Slowly add a solution of propyne in THF (~2 M, 10 mL, 20.0 mmol) to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 4-(prop-1-ynyl)benzaldehyde as a solid.

Electronic Influence of the Prop-1-ynyl Substituent

The reactivity of the aldehyde group in 4-(prop-1-ynyl)benzaldehyde is dictated by the electronic effect of the prop-1-ynyl substituent on the benzene ring. This effect can be quantified using Hammett constants (σ).[4][5] The prop-1-ynyl group is generally considered to be a weak electron-withdrawing group through inductive effects, while its π-system can participate in resonance.

The Hammett constant (σp) for the ethynyl group (-C≡CH) is approximately +0.23, indicating its electron-withdrawing nature.[6] The additional methyl group in the prop-1-ynyl substituent is expected to have a minor electron-donating effect, slightly modulating the overall electron-withdrawing character. This net electron-withdrawing effect increases the partial positive charge on the carbonyl carbon of the aldehyde, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Caption: Electronic influence of the prop-1-ynyl group.

Reactivity of the Aldehyde Group: A Detailed Analysis

The enhanced electrophilicity of the carbonyl carbon in 4-(prop-1-ynyl)benzaldehyde suggests a heightened reactivity towards nucleophiles compared to benzaldehyde.

Nucleophilic Addition Reactions

Nucleophilic addition is the characteristic reaction of aldehydes. The increased positive character of the carbonyl carbon in 4-(prop-1-ynyl)benzaldehyde is expected to accelerate the rate of nucleophilic attack.

Caption: General mechanism of nucleophilic addition.

Reduction to the Corresponding Alcohol

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. Reagents like sodium borohydride (NaBH₄) are commonly employed for this purpose due to their selectivity for aldehydes and ketones over other functional groups like alkynes.[7][8]

The electron-withdrawing nature of the prop-1-ynyl group is anticipated to increase the rate of hydride attack on the carbonyl carbon. Sodium borohydride is a mild reducing agent and is not expected to reduce the alkyne functionality under standard conditions, thus allowing for the selective reduction of the aldehyde.[9]

Reaction:

[Image of the oxidation of 4-(prop-1-ynyl)benzaldehyde to 4-(prop-1-ynyl)benzoic acid]

[Image of the Horner-Wadsworth-Emmons reaction of 4-(prop-1-ynyl)benzaldehyde with a phosphonate to form an alkene]

Caption: Crossed aldol condensation pathway.

The Prop-1-ynyl Group: A Handle for Further Functionalization

While this guide focuses on the reactivity of the aldehyde, it is crucial to recognize that the terminal alkyne of 4-(prop-1-ynyl)benzaldehyde is also a versatile functional group. It can participate in a variety of reactions, including:

-

Click Chemistry: The azide-alkyne Huisgen cycloaddition. [1]* Sonogashira Couplings: Further cross-coupling reactions.

-

Cycloaddition Reactions: Such as Diels-Alder reactions where the alkyne acts as a dienophile. [10][11]* Hydration: To form the corresponding methyl ketone.

The ability to perform chemistry on both the aldehyde and the alkyne, either sequentially or in one pot, underscores the synthetic utility of this molecule.

Conclusion

4-(Prop-1-ynyl)benzaldehyde is a bifunctional building block with a rich and predictable reactivity profile. The electron-withdrawing nature of the prop-1-ynyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted benzaldehyde. This electronic activation facilitates a range of important transformations, including reduction, oxidation, and olefination reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile molecule in their synthetic endeavors, with a clear understanding of the causal relationships between its structure and reactivity.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Libretexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Wikipedia contributors. (2024, January 15). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Ashenhurst, J. (2023, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2024, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

-

Wikipedia contributors. (2023, December 29). Hammett equation. Wikipedia. [Link]

-

Libretexts. (2020, May 30). 19.15: Reductions of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?[Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Libretexts. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMnO4 and O3. [Link]

-

ResearchGate. (n.d.). -Hammett substituent constants for benzene derivatives (Hammett, 1937);... [Download Table]. [Link]

-

Oregon State University. (n.d.). The Aldol Condensation. [Link]

-

Libretexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Natural Product Reports. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

-

PubMed. (n.d.). Ruthenium-catalyzed cycloaddition of aryl azides and alkynes. [Link]

-

ACS Publications. (2015, December 9). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. [Link]

-

YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]

-

ResearchGate. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

-

OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. [Link]

-

YouTube. (2019, January 3). cycloadditions with azides. [Link]

-

YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. [Link]

-

Chemistry Stack Exchange. (2023, December 2). Comparing reactivity of benzaldehyde and 2-butanone for nucleophilic addition. [Link]

-

Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. [Link]

-

Medium. (2026, January 15). The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. [Link]

-

YouTube. (2020, November 20). Oxidation of Alkynes with KMnO4 and Ozone. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

-

CONICET Digital. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

-

PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

-

ACS Publications. (2009, May 7). Diels−Alder Reactions of Cyclopentadienones with Aryl Alkynes To Form Biaryl Compounds. [Link]

-

YouTube. (2018, September 20). 19.3 Introduction to Nucleophilic Addition Reactions. [Link]

-

Magritek. (n.d.). The Aldol Condensation. [Link]

-

YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

CORE. (n.d.). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. [Link]

-

National Center for Biotechnology Information. (n.d.). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones - Oreate AI Blog [oreateai.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of the Alkyne in 4-(prop-1-ynyl)benzaldehyde

Foreword: Beyond a Simple Functional Group

In the landscape of modern chemical synthesis and drug discovery, the alkyne has transcended its traditional role as a simple unsaturated hydrocarbon. When strategically positioned within a molecule, its electronic character can be finely tuned, transforming it from a passive linker into a highly reactive and specific electrophilic center. This guide focuses on a paradigmatic example of such "activation": the internal alkyne moiety within 4-(prop-1-ynyl)benzaldehyde. We will dissect the electronic and structural factors that imbue this alkyne with significant electrophilicity, detail robust experimental and computational methodologies for its characterization, and explore its profound implications in bioconjugation and the design of covalent therapeutics. This document is structured not as a rigid protocol, but as a comprehensive scientific narrative, designed to provide researchers with both the theoretical underpinnings and the practical insights required to harness the unique reactivity of this versatile chemical entity.

The Theoretical Framework: Shifting the Paradigm from Nucleophile to Electrophile

Alkynes, possessing two orthogonal π-bonds, are inherently electron-rich systems, classically viewed as nucleophiles that readily undergo electrophilic addition reactions.[1][2] However, this view is incomplete. The sp-hybridization of the alkyne carbons imparts significantly higher s-character (50%) compared to the sp² carbons of alkenes (33%). This increased s-character means the electrons are held more closely to the carbon nucleus, making sp-hybridized carbons more electronegative than their sp² counterparts.[3][4] This inherent property makes the alkyne triple bond more electrophilic than a double bond and susceptible to nucleophilic attack, a reactivity mode not typically observed in unactivated alkenes.[3]

For an alkyne to function as a potent electrophile in reactions like conjugate additions, it must be "activated." This activation is achieved by placing the alkyne in conjugation with a potent electron-withdrawing group (EWG).[5] This conjugation creates a polarized system, draining electron density from the alkyne and rendering one of its carbons highly susceptible to attack by a nucleophile. Such systems are often referred to as acetylenic Michael acceptors.

In the case of 4-(prop-1-ynyl)benzaldehyde , the benzaldehyde moiety serves as the critical EWG. The powerful inductive and resonance effects of the aldehyde's carbonyl group extend through the conjugated π-system of the benzene ring to the alkyne. This electronic communication establishes a pronounced electrophilic character at the β-carbon of the propynyl group, transforming the otherwise moderately reactive alkyne into a specific target for nucleophiles.

As depicted in Figure 1, resonance delocalization pulls electron density from the alkyne's β-carbon, across the aromatic ring, and onto the electronegative oxygen atom of the aldehyde. This effect generates a significant partial positive charge (δ+) on the β-carbon, marking it as the prime site for nucleophilic attack.

Experimental and Computational Validation of Electrophilicity

A claim of enhanced electrophilicity requires rigorous, quantifiable proof. A multi-pronged approach combining kinetic analysis, spectroscopy, and computational modeling provides a self-validating system to characterize the reactivity of the alkyne in 4-(prop-1-ynyl)benzaldehyde.

Kinetic Analysis: The Thiol-Yne Michael Addition

The most direct measure of electrophilicity is a kinetic assessment of its reaction rate with a model nucleophile. The thiol-yne Michael addition is an ideal choice for this purpose; thiols are soft nucleophiles that react efficiently and stereoselectively with activated alkynes, often under mild, biocompatible conditions.[5]

Trustworthiness through Protocol Design: The following protocol is designed to yield reproducible kinetic data. The use of a pseudo-first-order condition, where the thiol is in large excess, simplifies the rate law and allows for the straightforward determination of the second-order rate constant, a true measure of the alkyne's intrinsic electrophilicity.

Experimental Protocol: UV-Vis Spectrophotometric Kinetic Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 4-(prop-1-ynyl)benzaldehyde in acetonitrile (ACN).

-

Prepare a 1.0 M stock solution of a model thiol, such as N-acetyl-L-cysteine, in a 50 mM phosphate buffer, pH 7.4. Adjust the pH back to 7.4 after the thiol has dissolved.

-

The reaction buffer will be a 9:1 (v/v) mixture of the phosphate buffer and ACN to ensure solubility.

-

-

Instrumentation Setup:

-

Set a UV-Vis spectrophotometer to monitor the reaction at a wavelength where the starting material and product have significantly different absorbances (determined by an initial spectral scan). A wavelength around 300-320 nm is often suitable for monitoring the disappearance of the conjugated aromatic system.

-

Equilibrate the spectrophotometer's cuvette holder to a constant temperature, e.g., 25.0 °C.

-

-

Kinetic Run:

-

In a quartz cuvette, add the appropriate volume of reaction buffer.

-

Add the thiol stock solution to achieve a final concentration of 10 mM (a 100-fold excess).

-

Initiate the reaction by adding the 4-(prop-1-ynyl)benzaldehyde stock solution to a final concentration of 0.1 mM. Mix rapidly by inversion.

-

Immediately begin recording the absorbance over time for at least 3-5 half-lives.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

-

The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).

-

Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Thiol] .

-

Spectroscopic and Computational Evidence

While kinetic data provides the definitive measure of reactivity, spectroscopic and computational methods offer invaluable insight into the underlying electronic structure that dictates this reactivity.

| Parameter | Technique | Observation for 4-(prop-1-ynyl)benzaldehyde | Causality |

| C≡C Stretch | FT-IR Spectroscopy | Weak, sharp band at ~2230-2210 cm⁻¹ | Conjugation with the EWG polarizes the triple bond, making it IR-active, and slightly lowers the bond energy.[6] |

| ¹³C Chemical Shift (Cβ) | NMR Spectroscopy | Deshielded signal (~90-95 ppm) | The electron-withdrawing effect of the benzaldehyde group reduces electron density at the β-carbon, shifting its resonance downfield. |

| ¹³C Chemical Shift (Cα) | NMR Spectroscopy | Shielded signal (~80-85 ppm) | The methyl group is electron-donating relative to the aromatic system, slightly increasing electron density at the α-carbon. |

| Electrostatic Potential | Computational (DFT) | Significant positive potential (blue region) on Cβ | Direct visualization of the electron-deficient, electrophilic nature of the β-carbon atom. |

| LUMO Coefficient | Computational (DFT) | Largest orbital coefficient on Cβ | Frontier Molecular Orbital theory dictates that nucleophilic attack occurs at the atom with the largest LUMO lobe. |

Table 1. Summary of Spectroscopic and Computational Data Supporting Alkyne Electrophilicity.

Mechanism of Action and Applications in Drug Development

The enhanced electrophilicity of the alkyne in 4-(prop-1-ynyl)benzaldehyde is not merely a chemical curiosity; it is a feature that can be strategically exploited in medicinal chemistry and chemical biology.

Mechanism of Nucleophilic Addition

The reaction with a nucleophile, such as a thiol, proceeds via a conjugate addition mechanism. The nucleophile attacks the electrophilic β-carbon, leading to a resonance-stabilized carbanion intermediate. Subsequent protonation yields the final vinyl sulfide adduct.[5] This reaction is highly efficient and typically results in the formation of the anti-addition product (E-isomer) as the major stereoisomer.

Applications

-

Targeted Covalent Inhibitors: The activated alkyne can serve as an electrophilic "warhead" in drug design. By incorporating this moiety into a ligand that binds non-covalently to a target protein, the alkyne can be positioned to react with a nearby nucleophilic amino acid residue (e.g., cysteine), forming a permanent, covalent bond. This strategy can lead to drugs with enhanced potency, prolonged duration of action, and improved resistance profiles.

-

Bioconjugation and Chemical Probes: The reactivity of the activated alkyne enables its use in "click" bioconjugation reactions under physiological conditions.[7][8] Molecules containing 4-(prop-1-ynyl)benzaldehyde can be used to label proteins, polysaccharides, or other biomolecules that possess available thiol or amine groups, facilitating their visualization and study.[9]

-

Versatile Synthetic Intermediate: Beyond its role as a reactive handle, this molecule is a valuable building block. The aldehyde can undergo a wide range of transformations (e.g., reductive amination, Wittig reactions), while the alkyne can participate in various coupling and cycloaddition reactions, providing a modular platform for the synthesis of complex molecular architectures.[10][11]

Conclusion

The alkyne in 4-(prop-1-ynyl)benzaldehyde is a prime example of functionality by design. Through electronic activation via conjugation with a potent electron-withdrawing group, its intrinsic reactivity is fundamentally altered, transforming it into a specific and potent electrophilic center. This electrophilicity is not just theoretical but can be precisely quantified through kinetic studies and corroborated by spectroscopic and computational analyses. For researchers in drug development and chemical biology, understanding and harnessing this targeted reactivity opens up powerful avenues for designing next-generation covalent therapies, creating sophisticated biological probes, and executing complex synthetic strategies. The principles detailed in this guide provide a robust framework for the rational design and application of activated alkynes in science.

References

-

Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(11), 6355–6412. [Link]

-

Reusch, W. (2013). Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]

-

Various Authors. (2023). Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]

-

Various Authors. (2016). Organic Chemistry: Can alkyne give nucleophilic addition reactions?. Quora. [Link]

-

Various Authors. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Various Authors. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

-

Zhang, Y., et al. (2022). Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. Proceedings of the National Academy of Sciences, 119(17), e2122837119. [Link]

-

Fang, C., et al. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology, 2(1), 85-96. [Link]

-

Creative Biolabs. (n.d.). Activated Alkyne based Diverse Level Conjugation Technology. Creative Biolabs. [Link]

-

Various Authors. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Chemistry – An Asian Journal. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Alkyne Reactivity [www2.chemistry.msu.edu]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activated Alkyne based Diverse Level Conjugation Technology - Creative Biolabs [cellface-conjugate.creative-biolabs.com]

- 9. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-(Prop-1-en-2-yl)benzaldehyde | 10133-50-3 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Efficient Synthesis of 4-(Prop-1-yn-1-yl)benzaldehyde via Sonogashira Coupling

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(prop-1-yn-1-yl)benzaldehyde from 4-iodobenzaldehyde and propyne, employing the robust and versatile Sonogashira cross-coupling reaction. Detailed mechanistic insights, a step-by-step experimental protocol, and critical process considerations are presented to ensure reproducible and high-yield synthesis. This guide is intended to serve as a practical resource for researchers engaged in medicinal chemistry, materials science, and synthetic organic chemistry where aryl alkynes are crucial building blocks.

Introduction: The Significance of Aryl Alkynes and the Sonogashira Reaction

Aryl alkynes, such as this compound, are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, natural products, and advanced materials. The unique linear geometry and reactivity of the alkyne moiety make it a valuable synthon for further molecular elaboration. The Sonogashira cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its role as a cornerstone of modern organic synthesis.

This application note will focus on a specific and practical application of this reaction: the coupling of commercially available 4-iodobenzaldehyde with propyne gas.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction is a synergistic process involving two distinct, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

-

The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodobenzaldehyde) to form a Pd(II) intermediate. The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br > Cl).

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The newly formed aryl-alkyne complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the active Pd(0) catalyst.

-

-

The Copper Cycle: The copper co-catalyst facilitates the formation of a reactive copper acetylide.

-

Deprotonation: A base, typically an amine like triethylamine, deprotonates the terminal alkyne (propyne) to form an acetylide anion.

-

Acetylide Formation: The acetylide anion coordinates with a Cu(I) salt (e.g., CuI) to form a copper acetylide intermediate. This species is more nucleophilic than the free acetylide and readily participates in the transmetalation step with the palladium complex.

-

While the classic Sonogashira reaction utilizes a copper co-catalyst, it's worth noting that copper-free variations have been developed to mitigate issues associated with the formation of diyne side products (Glaser coupling). However, for this specific transformation, the traditional Pd/Cu system offers high efficiency.

Figure 1: The Catalytic Cycles of the Sonogashira Coupling Reaction.

Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings of aryl iodides.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | 1.00 g | 4.31 | Substrate |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.25 g | 0.216 (5 mol%) | Catalyst |

| Copper(I) Iodide | CuI | 190.45 | 0.041 g | 0.216 (5 mol%) | Co-catalyst |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 10 mL | - | Base and Solvent |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - | Solvent |

| Propyne | C₃H₄ | 40.06 | Excess | - | Gaseous alkyne |

Equipment

-

Two-necked round-bottom flask (100 mL)

-

Magnetic stirrer and

Application Note: Copper-Free Sonogashira Coupling for Aryl Alkyne Synthesis

Introduction: Evolving a Cornerstone of C-C Bond Formation

The Sonogashira reaction, a palladium-catalyzed cross-coupling between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized terminal alkynes, is a fundamental tool in synthetic organic chemistry.[1][2] Its power lies in the direct and efficient construction of arylalkynes and conjugated enynes, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3][4]

The classical Sonogashira protocol employs a dual-catalytic system: a primary palladium catalyst and a copper(I) co-catalyst, typically with an amine base.[2][5] While highly effective, the copper co-catalyst introduces significant challenges. These include the promotion of undesirable alkyne homocoupling (Glaser coupling), which complicates purification and reduces yield, and the potential for copper contamination in the final product—a critical concern in pharmaceutical synthesis.[1][6][7] Furthermore, the need for stringent anaerobic conditions to prevent oxidative homocoupling adds to the operational complexity.

In response to these limitations, the development of copper-free Sonogashira protocols has become a major focus. These advanced methods offer substantial advantages:

-

Elimination of Homocoupling: By removing the copper catalyst, the primary pathway for Glaser coupling is shut down, leading to cleaner reaction profiles.[1]

-

Simplified Purification: Workup procedures are streamlined, and the risk of toxic metal contamination in the final compound is significantly reduced.[7][8]

-

Enhanced Functional Group Tolerance: Certain functional groups that are sensitive to copper can be tolerated, expanding the reaction's synthetic utility.[8]

-

Greener Chemistry: The exclusion of a secondary toxic metal salt aligns with the principles of sustainable and environmentally conscious synthesis.[4]

This guide provides a detailed exploration of the copper-free Sonogashira reaction, delving into its mechanism, key parameters, and field-proven protocols designed for immediate application in a research and development setting.

Mechanistic Rationale: A Self-Validating Catalytic System

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The copper-free variant operates through a distinct, yet elegant, palladium-centered mechanism. While several pathways have been proposed, the most widely accepted cycle involves the following key steps:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl-halide (Ar-X) bond. This forms a square planar Pd(II) intermediate, which is often the rate-limiting step of the reaction. The reactivity of the aryl halide is crucial here, following the general trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.

-

Deprotonation & Alkyne Coordination: The amine base deprotonates the terminal alkyne, forming a highly nucleophilic acetylide anion. Concurrently or subsequently, this acetylide displaces a ligand on the Pd(II) complex. Recent studies suggest a direct coordination of the alkyne to the palladium center, followed by deprotonation, is also a viable pathway.[6][9]

-

Reductive Elimination: This final, irreversible step involves the coupling of the aryl and alkynyl ligands on the palladium center. The desired aryl alkyne product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[6]

The base plays a multifaceted role; it not only activates the alkyne but is also involved in the in situ reduction of Pd(II) precatalysts (like Pd(OAc)₂, PdCl₂(PPh₃)₂) to the catalytically active Pd(0) species.[9]

Caption: The catalytic cycle of the copper-free Sonogashira reaction.

A more recent and sophisticated mechanistic model proposes a dual-palladium cycle, where one palladium complex facilitates the oxidative addition while a second palladium complex activates the alkyne, followed by a Pd-Pd transmetalation step.[8] This concept has led to innovative protocols using two distinct palladium precatalysts to optimize the reaction for challenging substrates.[8]

Core Protocol: Copper-Free Sonogashira of Aryl Iodides & Bromides

This protocol is a robust and widely applicable starting point for coupling a variety of terminal alkynes with aryl iodides and bromides.

3.1. Materials & Reagents

-

Palladium Precatalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-2 mol%)

-

Ligand (Optional): Triphenylphosphine (PPh₃) (2-4 mol%) - Note: Often not required when using PdCl₂(PPh₃)₂ but can help stabilize the catalyst.

-

Aryl Halide: Aryl iodide or bromide (1.0 equiv)

-

Terminal Alkyne: (1.1 - 1.5 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Equipment: Schlenk flask or sealed vial, magnetic stirrer, heating plate, inert gas line (Nitrogen or Argon).

3.2. Step-by-Step Methodology

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., 14 mg, 0.02 mmol for 2 mol%), and optional ligand.

-

Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (3-5 mL). Stir the mixture for 5 minutes to allow for dissolution.

-

Add Base and Alkyne: Sequentially add the amine base (e.g., 0.28 mL TEA, 2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 2-24 hours.

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with saturated aqueous NH₄Cl solution (to remove the amine salt) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl alkyne.

-

Advanced Protocol: Aqueous, Amine-Free Sonogashira Coupling

Reflecting modern trends in green chemistry, this protocol utilizes water as a solvent and avoids phosphine ligands and amine bases, which can be problematic to remove. This is particularly effective with modern, highly active catalysts.

4.1. Materials & Reagents

-

Palladium Precatalyst: An iPEPPSI-type catalyst (e.g., palladium(II) dichloride) (0.5-1 mol%)[1]

-

Aryl Halide: Aryl iodide or bromide (1.0 equiv)

-

Terminal Alkyne: (1.2 equiv)

-

Base: Tetra-n-butylammonium acetate (TBAA) or an inorganic base like K₂CO₃ (2.0 equiv)

-

Solvent: Deionized Water or a mixture like N-Methyl-2-pyrrolidone (NMP)/Water.

-

Equipment: Sealed vial, magnetic stirrer, heating plate. Note: An inert atmosphere is often not strictly required with robust PEPPSI catalysts but is still good practice.[1]

4.2. Step-by-Step Methodology

-

Reaction Setup: To a vial, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the iPEPPSI catalyst (e.g., 3.4 mg, 0.005 mmol for 0.5 mol%), and the base (2.0 mmol).

-

Solvent Addition: Add the solvent (e.g., 3 mL of water). Seal the vial tightly with a screw cap.

-

Reaction Execution: Place the vial in a preheated oil bath or heating block at the desired temperature (often room temperature to 80 °C). Stir vigorously.

-

Monitoring and Workup: Monitor the reaction as described in the core protocol. Upon completion, cool the mixture.

-

Extraction and Purification:

-

Extract the reaction mixture with an organic solvent (e.g., 3 x 10 mL of ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography.

-

Caption: General workflow for a copper-free Sonogashira experiment.

Data Summary & Troubleshooting

The choice of conditions is highly dependent on the specific substrates. The following table provides a comparative overview of typical parameters.

| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |

| Reactivity | High | Moderate | Low (requires specialized systems) |

| Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄, Pd-NHC complexes | Bulky, electron-rich phosphine-Pd systems, iPEPPSI catalysts[7] |

| Ligand | PPh₃ (often optional) | Bulky phosphines (e.g., XPhos) | Highly specialized phosphines or NHCs |

| Base | TEA, DIPEA, Piperidine | K₂CO₃, Cs₂CO₃, DBU | Stronger bases like K₃PO₄, Cs₂CO₃ |

| Temperature | Room Temp - 60 °C | 60 - 100 °C | 100 - 140 °C |

| Solvent | THF, DMF, Toluene | Dioxane, NMP, Toluene | Dioxane, NMP |

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Cause: Inactive catalyst or insufficient inerting.

-

Solution: Use a fresh batch of catalyst. Ensure the reaction is rigorously purged of oxygen, especially if not using a highly robust catalyst. Increase temperature or reaction time.

-

-

Formation of Side Products (e.g., Dehalogenation):

-

Cause: Reaction temperature is too high, or the base is too strong/nucleophilic.

-

Solution: Lower the reaction temperature. Switch to a non-nucleophilic base like K₂CO₃ or DBU.

-

-

Alkyne Dimerization (Glaser Product):

-

Cause: While rare without copper, trace metal impurities or oxidative conditions can still promote this.

-

Solution: Ensure a thoroughly inert atmosphere. Use a slight excess of the alkyne relative to the aryl halide.

-

Conclusion and Future Perspectives

The copper-free Sonogashira reaction represents a significant advancement in cross-coupling chemistry, offering a cleaner, more efficient, and often more versatile alternative to the classical method. Its adoption is particularly crucial in fields like drug development, where product purity is non-negotiable. Ongoing research continues to push the boundaries of this reaction, focusing on the development of ultra-low loading catalysts, expanding the scope to include traditionally unreactive aryl chlorides, and performing the reaction under increasingly mild and sustainable conditions. By mastering the principles and protocols outlined in this guide, researchers can effectively leverage this powerful tool for the synthesis of complex aryl alkynes.

References

-

Al-Masum, M. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC, NIH. Retrieved from [Link]

-

Valera, F., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, ACS Publications. Retrieved from [Link]

-

(2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

-

Shafiee, M., et al. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Retrieved from [Link]

-

V, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

-

Dal-zovo, R., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Synfacts. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with 4-(prop-1-ynyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 4-(prop-1-ynyl)benzaldehyde in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and remarkable tolerance of a wide array of functional groups.[3][4] Among the diverse range of alkynes employed in this reaction, 4-(prop-1-ynyl)benzaldehyde stands out as a particularly valuable building block. The presence of the aldehyde functional group offers a versatile handle for subsequent chemical modifications, making it an attractive synthon in drug discovery, materials science, and bioconjugation.[5]

This guide provides an in-depth exploration of the CuAAC reaction involving 4-(prop-1-ynyl)benzaldehyde, detailing the underlying mechanistic principles, optimized reaction conditions, and step-by-step protocols to ensure successful implementation in a research setting.

Mechanistic Insights: The Copper-Catalyzed Pathway

The CuAAC reaction proceeds via a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][4] The copper(I) catalyst plays a pivotal role in activating the terminal alkyne, dramatically accelerating the reaction rate and ensuring high regioselectivity for the 1,4-isomer.[1][4]

The currently accepted mechanism involves the following key steps:

-

Formation of a Copper-Acetylide Complex: The reaction initiates with the formation of a π-complex between the copper(I) catalyst and the alkyne. This is followed by the deprotonation of the terminal alkyne to form a copper-acetylide intermediate.

-

Coordination of the Azide: The organic azide then coordinates to the copper center.

-

Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs between the copper-acetylide and the coordinated azide, leading to the formation of a six-membered copper-containing intermediate.

-

Rearrangement and Protonolysis: This intermediate rearranges to a more stable triazolyl-copper species. Subsequent protonolysis cleaves the carbon-copper bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the copper(I) catalyst.[1]

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Optimizing Reaction Conditions for 4-(prop-1-ynyl)benzaldehyde

The electron-withdrawing nature of the benzaldehyde group in 4-(prop-1-ynyl)benzaldehyde can subtly influence its reactivity in the CuAAC reaction. While the reaction is generally robust, understanding the interplay of various parameters is crucial for achieving optimal results.

Reactivity of 4-(prop-1-ynyl)benzaldehyde

Aromatic alkynes are known to be slightly less reactive than some aliphatic alkynes in CuAAC reactions.[6] The electron-withdrawing aldehyde group in 4-(prop-1-ynyl)benzaldehyde might further modulate this reactivity, potentially leading to slightly slower reaction rates compared to electron-rich aryl alkynes. However, with the use of appropriate ligands and optimized conditions, high yields can be readily achieved.

Key Reaction Parameters

| Parameter | Recommendation | Rationale & Key Insights |

| Copper Source | CuSO₄·5H₂O (with a reducing agent) or CuI / CuBr . | The Cu(II)/reductant system is often preferred for its convenience and the in situ generation of the active Cu(I) species, which minimizes the impact of oxygen.[6] Direct use of Cu(I) salts is also effective but may require an inert atmosphere to prevent oxidation. |

| Reducing Agent | Sodium Ascorbate (10-50 mol%). | Sodium ascorbate is the most common and effective reducing agent for converting Cu(II) to the catalytically active Cu(I) state. It also helps to prevent oxidative homocoupling of the alkyne, a potential side reaction.[1] |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) . | Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its disproportionation, and accelerating the reaction. TBTA is suitable for organic solvents, while the more hydrophilic THPTA is ideal for aqueous media. |

| Solvent | t-BuOH/H₂O (1:1) , DMF , DMSO , THF . | A variety of solvents can be used, with mixtures of an organic solvent and water often providing excellent results.[6] Acetonitrile should be avoided as it can strongly coordinate to the copper catalyst and inhibit the reaction. |

| Temperature | Room temperature to 60 °C . | The reaction typically proceeds efficiently at room temperature. Gentle heating can be employed to accelerate the reaction, particularly if substrates show lower reactivity.[2] |

| Stoichiometry | Near equimolar amounts of alkyne and azide (e.g., 1:1.05 to 1:1.2). | A slight excess of the azide is often used to ensure complete consumption of the alkyne. |

| Catalyst Loading | 1-5 mol% of the copper source. | Lower catalyst loadings are often sufficient, contributing to the "green" credentials of the reaction. |

Experimental Protocols

Protocol 1: Standard CuAAC Reaction with 4-(prop-1-ynyl)benzaldehyde

This protocol details a standard procedure for the reaction of 4-(prop-1-ynyl)benzaldehyde with an organic azide using a copper(II) sulfate/sodium ascorbate catalytic system.

Materials:

-

4-(prop-1-ynyl)benzaldehyde

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve 4-(prop-1-ynyl)benzaldehyde (1.0 mmol, 1.0 eq.) and the organic azide (1.05 mmol, 1.05 eq.) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL).

-

Catalyst Preparation: In a separate vial, prepare a stock solution of the ligand (TBTA or THPTA) in a suitable solvent (e.g., DMSO or water).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by the ligand solution (0.05 mmol, 5 mol%).

-

Addition of Reducing Agent: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.[7]

-

Figure 2: Step-by-step experimental workflow for the standard CuAAC reaction.

Protocol 2: One-Pot Synthesis of Triazoles from an Alkyl Halide

This protocol outlines a highly efficient one-pot procedure where the azide is generated in situ from the corresponding alkyl halide, followed by the CuAAC reaction with 4-(prop-1-ynyl)benzaldehyde.[1] This method avoids the isolation of potentially hazardous organic azides.

Materials:

-

4-(prop-1-ynyl)benzaldehyde

-

Alkyl halide (e.g., benzyl bromide)

-

Sodium azide (NaN₃)

-

Copper(I) iodide (CuI)

-

Solvent (e.g., Cyrene™, DMF, or DMSO)[8]

-

Base (e.g., triethylamine, Et₃N)[8]

Procedure:

-

In Situ Azide Formation: In a reaction vessel, dissolve the alkyl halide (1.0 mmol, 1.0 eq.) and sodium azide (1.1 mmol, 1.1 eq.) in the chosen solvent (e.g., 5 mL). Heat the mixture (e.g., to 85 °C) for a designated time (e.g., 2-4 hours) to form the organic azide.[8]

-

CuAAC Reaction: Cool the reaction mixture to room temperature. To this mixture, add 4-(prop-1-ynyl)benzaldehyde (1.0 mmol, 1.0 eq.), copper(I) iodide (0.01 mmol, 1 mol%), and triethylamine (0.1 mmol, 10 mol%).[8]

-

Reaction Progression: Stir the reaction mixture at room temperature overnight.

-

Work-up and Isolation:

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction with various alkynes, providing a comparative perspective on the reactivity of aryl alkynes.

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuI (1 mol%), Et₃N (10 mol%) | Cyrene™ | 12 | 88 | [8] |

| Phenylacetylene | Benzyl Azide | [Cu(CH₃CN)₄]PF₆ (cat.) | Not specified | Not specified | High | [10] |

| Phenylacetylene | Benzyl Azide | PEG-tris-trz-Cu(I) (100 ppm) | Water | 20 | 97 | [6] |

| 4-Fluorophenylacetylene | Benzyl Azide | CuI (1 mol%), Et₃N (10 mol%) | Cyrene™ | 12 | 85 | [9] |

| 4-Methoxyphenylacetylene | Benzyl Azide | CuI (1 mol%), Et₃N (10 mol%) | Cyrene™ | 12 | 92 | [9] |

Note: While a specific example with 4-(prop-1-ynyl)benzaldehyde was not found in the immediate search, the high yields obtained with other substituted phenylacetylenes, including those with electron-withdrawing groups, strongly support its utility as an excellent substrate in the CuAAC reaction.

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider degassing the solvent to remove oxygen, increasing the catalyst or ligand loading, or gently heating the reaction mixture.[2]

-

Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by using a slight excess of the reducing agent (sodium ascorbate) and maintaining an oxygen-free environment.

-

Purification Challenges: The polarity of the triazole product will depend on the nature of the azide used. The aldehyde functionality may require specific considerations during chromatography to avoid degradation. Using a neutral or slightly acidic silica gel and avoiding highly basic eluents is recommended.

Conclusion

The copper(I)-catalyzed azide-alkyne cycloaddition reaction of 4-(prop-1-ynyl)benzaldehyde is a robust and versatile transformation that provides access to a wide range of functionalized 1,2,3-triazoles. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can reliably synthesize these valuable compounds in high yields. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for the successful application of this powerful click reaction in diverse research endeavors.

References

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.

- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216.

- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

- Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

- Dai, V. V., et al. (2020). Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst.

- Tuba, R., et al. (2018). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 14, 2689-2696.

- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

- Wang, Q., et al. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193.

- Meng, F. H., et al. (2017). Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1424-1428.

- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.

-

Jena Bioscience. (n.d.). CuAAC Biomolecule Reaction Buffer Kit (THPTA based). Retrieved from [Link]

-

Jena Bioscience. (n.d.). CuAAC Cell Reaction Buffer Kit (THPTA based). Retrieved from [Link]

- Van der Eycken, E. V., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(16), 4983.

- Straub, B. F. (2016). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 12, 2595-2617.

- Tuba, R., et al. (2018). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 14, 2689-2696.

- Rasayan Journal of Chemistry. (2019).

- Ali, A., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.

- TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Sci. Revs. Chem. Commun., 2(3), 192-198.

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

- Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989123.

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: 4-(Prop-1-yn-1-yl)benzaldehyde as a Versatile Bifunctional Building Block in Medicinal Chemistry

I. Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of molecular construction is paramount. Building blocks that offer multiple, orthogonally reactive sites provide a significant strategic advantage, enabling rapid diversification and the synthesis of complex molecular architectures. 4-(Prop-1-yn-1-yl)benzaldehyde emerges as a quintessential example of such a scaffold. It synergistically combines two of medicinal chemistry's most valuable functional groups: a terminal alkyne and an aromatic aldehyde.

The terminal alkyne moiety serves as a linchpin for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[1][2] This reaction's high fidelity, broad functional group tolerance, and biocompatibility have made it an indispensable tool for lead optimization, bioconjugation, and the synthesis of chemical probes.[3] The alkyne's linear geometry also offers a rigid linker, which can be crucial for optimizing ligand-target interactions.[4]

Concurrently, the benzaldehyde group provides a versatile handle for a different suite of chemical transformations. It is a precursor to a vast array of functional groups and heterocyclic systems through reactions like reductive amination, Wittig olefination, and multicomponent condensation reactions.[5] Notably, benzaldehyde derivatives have shown potential as anticancer agents, capable of overcoming treatment resistance and suppressing metastasis, adding another layer of therapeutic relevance to this scaffold.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed, self-validating protocols for the synthesis and application of this compound as a cornerstone building block in medicinal chemistry programs.

II. Physicochemical Properties and Synthesis

Before its application, a thorough understanding of the building block's properties and a reliable synthetic route are essential.

| Property | Value |

| Molecular Formula | C₁₀H₈O |

| Molecular Weight | 144.17 g/mol |

| Appearance | Off-white to yellow solid (predicted) |

| Key Functional Groups | Terminal Alkyne, Aromatic Aldehyde |

| Reactivity Hubs | C≡C-H proton, C≡C π-bonds, C=O carbonyl group |

Protocol 1: Synthesis via Sonogashira Coupling

The most direct and efficient method for preparing this compound is the palladium and copper co-catalyzed Sonogashira coupling of a suitable aryl halide with propyne gas.[8] This reaction is a cornerstone of modern organic synthesis for its reliability in forming C(sp²)-C(sp) bonds.[9]

Causality of Experimental Design: The choice of an aryl iodide (4-iodobenzaldehyde) is strategic; the C-I bond is the most reactive of the aryl halides in the oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions and higher yields compared to bromides or chlorides.[10] A copper(I) co-catalyst is crucial for the deprotonation of the weakly acidic propyne, forming a copper acetylide intermediate that readily undergoes transmetalation to the palladium center.[10] An amine base (e.g., triethylamine) serves both as the base to neutralize the HI generated and as a solvent. The entire process must be conducted under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.

Experimental Workflow Diagram:

Caption: Workflow for the Sonogashira synthesis.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 4-iodobenzaldehyde (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

-

Solvent Addition: Add anhydrous, degassed triethylamine (approx. 0.2 M concentration of the aryl halide). Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

-

Propyne Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath). Bubble propyne gas (2.0 equiv.) through the solution for 15-20 minutes. Alternatively, a condensed, pre-weighed amount of propyne can be added.[9]

-

Reaction: Seal the flask and allow the mixture to slowly warm to room temperature. Stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the 4-iodobenzaldehyde starting material.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation and Characterization:

-

¹H NMR: Expect characteristic peaks for the aldehydic proton (~9.9-10.0 ppm), aromatic protons in the para-substituted pattern (~7.5-7.8 ppm), and a singlet for the methyl group of the propyne (~2.1 ppm).

-

¹³C NMR: Confirm the presence of the carbonyl carbon (~191 ppm), alkyne carbons (~80-95 ppm), and aromatic carbons.

-

Mass Spectrometry: Verify the molecular ion peak corresponding to the product's mass.

III. Applications in Medicinal Chemistry: Exploiting Dual Reactivity

The true power of this compound lies in the strategic and sequential modification of its two functional handles.

A. The Alkyne Handle: A Gateway to Click Chemistry

The terminal alkyne is an ideal functional group for the CuAAC reaction, which forms a chemically robust and metabolically stable 1,4-disubstituted 1,2,3-triazole linker.[11] This reaction is central to modular synthesis approaches in drug discovery.[1]

CuAAC Reaction Mechanism Overview:

Caption: Simplified mechanism of the CuAAC reaction.

Protocol 2: General Protocol for CuAAC Ligation

This protocol describes the "clicking" of an azide-containing molecule (R-N₃) onto the alkyne of this compound.

Causality of Experimental Design: The reaction is typically catalyzed by a Cu(I) source. This can be added directly as CuI or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate). The latter is often preferred for biological applications as it mitigates cellular toxicity associated with high Cu(I) concentrations.[2] The reaction proceeds readily in a variety of solvents, including polar protic solvents like water and t-butanol, underscoring its robustness.[12]

Step-by-Step Methodology:

-

Reagent Preparation: In a vial, dissolve this compound (1.0 equiv.) and the desired organic azide (1.05 equiv.) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv.) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv.) in water.

-

Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

-

Workup: If the product precipitates, it can be isolated by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The product can be purified by crystallization or flash column chromatography if necessary.

Scientist's Note: The order of addition is critical. Adding the ascorbate before the copper sulfate ensures that the Cu(I) catalytic species is readily available upon introduction of the copper salt.

B. The Aldehyde Handle: Building Molecular Complexity

The aldehyde is a classic electrophile, readily participating in reactions that build out molecular skeletons, particularly by introducing nitrogen-based functional groups essential for modulating pharmacokinetics and pharmacodynamics.

Protocol 3: Reductive Amination for Library Synthesis

Reductive amination is a robust and reliable method for converting aldehydes into amines. It proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Causality of Experimental Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for modern reductive aminations. It is milder and more selective for iminium ions over carbonyls than other hydrides like sodium cyanoborohydride (NaBH₃CN), avoiding side reactions and the toxicity concerns associated with cyanide. The reaction can be performed as a one-pot procedure, making it highly efficient for generating libraries of analogues.

Reductive Amination Workflow:

Caption: Workflow for one-pot reductive amination.

Step-by-Step Methodology:

-

Vessel Setup: To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE)).

-

Amine Addition: Add the primary or secondary amine (1.1 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equiv.) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate. A small amount of acetic acid can be added to catalyze this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to control any effervescence.

-

Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

-

Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes, then transfer to a separatory funnel.

-

Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Self-Validation and Characterization:

-

¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and appearance of a new benzylic proton signal (CH-N), typically between 3.5 and 4.5 ppm.

-

Mass Spectrometry: Observation of the correct molecular ion for the newly formed amine.

IV. Integrated Strategy: A Case Study in Kinase Inhibitor Synthesis

This hypothetical workflow demonstrates how the dual reactivity of this compound can be leveraged in a fragment-based or lead optimization campaign.

Objective: To synthesize a library of potential kinase inhibitors by combining a known hinge-binding fragment with a solubilizing group.

Summary of Synthetic Strategy:

| Step | Reaction | Protocol Ref. | Starting Material | Reagent(s) | Intermediate/Product | Rationale |

| 1 | Reductive Amination | Protocol 3 | This compound | Hinge-binding amine | Intermediate A: Benzylic amine with terminal alkyne | Installs the core pharmacophore targeting the kinase hinge region. |

| 2 | CuAAC "Click" Reaction | Protocol 2 | Intermediate A | Azide-PEG-OMe | Final Product | Attaches a polyethylene glycol (PEG) chain to improve solubility and ADME properties. |

Multi-step Synthesis Diagram:

Caption: A two-step synthetic strategy for a kinase inhibitor.

This modular approach allows for the rapid generation of a focused library. By varying the amine in Step 1 and the azide in Step 2, chemists can efficiently explore the structure-activity relationship (SAR) around the central benzaldehyde core, optimizing for potency, selectivity, and drug-like properties.

V. References

-

Doi, I. & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o125. [Link]

-

ResearchGate. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]

-

ResearchGate. Synthesis of 4‐(prop‐2‐yn‐1‐yloxy)benzaldehyde (3). [Link]

-

GSRS. 4-(PROP-1-EN-2-YL)BENZALDEHYDE. [Link]

-

PubChem. 4-(Prop-1-en-2-yl)benzaldehyde. [Link]

-

ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. [Link]

-

ACS Publications. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products. Journal of Agricultural and Food Chemistry. [Link]

-

Nature. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer. British Journal of Cancer. [Link]

-

ResearchGate. (2025). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

ResearchGate. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Advanced Synthesis & Catalysis. [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

NIH National Center for Biotechnology Information. (2020). Biosynthesis of alkyne-containing natural products. [Link]

-

Beilstein Journals. (2018). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. [Link]

-

SciSpace. (2011). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Development and Technology. [Link]

-

ResearchGate. (2025). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Wiley-VCH. (2016). Click Chemistry: Mechanistic and Synthetic Perspectives. In Click Reactions in Organic Synthesis. [Link]

Sources

- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 5. oiccpress.com [oiccpress.com]

- 6. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 7. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

Application Notes & Protocols for the Synthesis of Novel Triazole Derivatives Utilizing 4-(prop-1-ynyl)benzaldehyde

Introduction: The Enduring Significance of Triazoles in Modern Drug Discovery